Levomethadyl acetate

描述

左乙酰美沙酮,也称为左美沙多醋酸酯,是一种合成阿片类药物,结构与美沙酮相似。它主要用于治疗和管理阿片类药物依赖。 左乙酰美沙酮由于其活性代谢物而具有较长的作用时间 .

准备方法

左乙酰美沙酮通过一系列化学反应合成。合成路线涉及美沙多醋酸化的反应,美沙多是美沙酮的衍生物。反应条件通常包括使用乙酸酐作为乙酰化剂以及合适的溶剂,例如二氯甲烷。 反应在受控的温度和压力条件下进行,以确保获得所需的产物 .

化学反应分析

科学研究应用

Levomethadyl acetate hydrochloride (LAAM), also known as this compound, is a medication approved by the U.S. Food and Drug Administration (FDA) in 1993 for the treatment of opioid dependence . LAAM is a µ-opioid agonist that, similar to methadone, provides opioid blockade and has good oral bioavailability .

Scientific Research Applications

Efficacy in Opioid Dependence Treatment

LAAM is effective in treating opioid dependence because it reduces the need for daily administration compared to methadone . A study comparing LAAM, buprenorphine, and methadone found that LAAM (administered three times a week) substantially reduced the use of illicit opioids compared to low-dose methadone .

Eissenberg et al. conducted a randomized, controlled study with three treatment groups receiving different LAAM doses on Mondays, Wednesdays, and Fridays: low-dose (25 mg, 25 mg, 35 mg), medium-dose (50 mg, 50 mg, 70 mg), and high-dose (100 mg, 100 mg, 140 mg) . The Friday dosages were higher to compensate for the longer interval between Friday and Monday . The results indicated that abstinence from opioid use, verified by urine samples, increased with higher LAAM dosages. Specifically, 34% of the high-dose group remained abstinent for four consecutive weeks, compared to 11% and 14% in the low- and medium-dose groups, respectively .

Comparison with Other Treatments

A 17-week randomized study compared LAAM (75 to 115 mg), buprenorphine (16 to 32 mg), high-dose methadone (60 to 100 mg), and low-dose methadone (20 mg) . The mean number of days patients remained in the study was significantly higher for those receiving LAAM (89 days), buprenorphine (96 days), and high-dose methadone (105 days) compared to low-dose methadone (70 days) . The percentage of patients with 12 or more consecutive opioid-negative urine specimens was 36% in the LAAM group, 26% in the buprenorphine group, 28% in the high-dose methadone group, and 8% in the low-dose methadone group .

Dose-Related Efficacy

The clinical efficacy of LAAM is positively related to the dose . High-dose LAAM (100 mg three times a week) was most effective at reducing opioid use and craving, although it was associated with a greater incidence of adverse effects .

Patient Acceptability and Harm Reduction

LAAM is generally acceptable to most patients and effectively suppresses withdrawal symptoms . Self-reported weekly IV drug use showed significant reductions in IV opiate and other drug use among patients in all LAAM groups. Non-IV drug use also decreased, though less dramatically .

Data Table: Comparison of Opioid Dependence Treatments

Case Studies

- Objective : To compare the clinical efficacy of different doses of LAAM in treating opioid dependence.

- Method : Randomized, controlled study with 180 opioid-dependent volunteers assigned to low-dose, medium-dose, and high-dose LAAM groups.

- Results : Higher LAAM doses were more effective in decreasing heroin use. After 16 weeks, patients in the high-dose group reported heroin use on 2.5 days of the previous 30, compared to 4.1 and 6.3 days in the medium- and low-dose groups, respectively.

- Objective : To compare LAAM, buprenorphine, and methadone in the treatment of opioid dependence.

- Method : 17-week randomized study of 220 patients comparing LAAM, buprenorphine, and high-dose and low-dose methadone.

- Results : LAAM, buprenorphine, and high-dose methadone substantially reduced the use of illicit opioids compared to low-dose methadone.

作用机制

左乙酰美沙酮通过作为μ-阿片受体的激动剂发挥作用。它也是α3β4神经元烟碱乙酰胆碱受体的一个有效的非竞争性拮抗剂。该化合物经过广泛的一级代谢形成活性脱甲基代谢物,nor-LAAM 和 dinor-LAAM,它们比母体药物更有效。 这些代谢物进一步促进了药物的长时间作用 .

相似化合物的比较

左乙酰美沙酮与其他合成阿片类药物相似,如美沙酮和乙酰美沙酮。 它由于其活性代谢物而具有较长的作用时间。与美沙酮相比,左乙酰美沙酮需要的给药频率更低,这使其成为患者更方便的选择。类似化合物包括:

美沙酮: 一种用于疼痛管理和阿片类药物依赖治疗的合成阿片类药物。

乙酰美沙酮: 一种与左乙酰美沙酮相似的合成阿片类药物,但作用时间较短。

丁丙诺啡: 一种用于治疗阿片类药物依赖的部分阿片类药物激动剂

生物活性

Levomethadyl acetate (LAAM) is a synthetic opioid agonist primarily used in the treatment of opioid dependence. Approved by the FDA in 1993, LAAM offers a unique pharmacological profile that distinguishes it from other opioids like methadone. This article explores the biological activity, pharmacokinetics, efficacy, and safety of this compound, including relevant case studies and research findings.

This compound acts primarily as a µ-opioid receptor agonist , similar to methadone. Its biological activity is characterized by:

- Opioid Receptor Interaction : LAAM binds to µ-opioid receptors, leading to analgesic effects and opioid blockade. It also interacts with other receptors, including neuronal acetylcholine receptor subunits, where it exhibits antagonistic properties .

- Metabolism : LAAM undergoes extensive first-pass metabolism, converting into two active metabolites: nor-levomethadyl acetate and dinor-levomethadyl acetate. These metabolites are more potent than the parent compound, contributing significantly to its therapeutic effects .

- Pharmacokinetics : The drug has a half-life of approximately 2.6 days , allowing for thrice-weekly dosing regimens . This extended half-life is advantageous for maintaining stable plasma levels and reducing withdrawal symptoms.

Efficacy in Opioid Dependence Treatment

Numerous studies have evaluated the efficacy of this compound in treating opioid dependence:

- Dosing Regimens : Clinical trials have compared various dosing strategies. For instance, a study at Johns Hopkins University involved patients receiving doses of 25 mg, 50 mg, and 100 mg thrice weekly. Results indicated that higher doses correlated with increased rates of abstinence from heroin use .

| Dose Group | Days of Heroin Use (Last 30 Days) | Abstinence Rate (%) |

|---|---|---|

| Low Dose (25 mg) | 6.3 | 11 |

| Medium Dose (50 mg) | 4.1 | 14 |

| High Dose (100 mg) | 2.5 | 34 |

- Retention Rates : In a comparative study involving LAAM and methadone, retention rates were observed to be lower for LAAM during induction phases; however, long-term retention was comparable once patients stabilized on treatment .

Safety Profile

While this compound is generally considered safe when used as directed, its safety profile includes some notable concerns:

- Adverse Effects : Common side effects include constipation and sedation. Cardiac arrhythmias have been reported, particularly at higher doses or in patients with pre-existing conditions, prompting caution in prescribing .

- Patient Acceptability : Despite its efficacy, some studies suggest that patient retention may be lower with LAAM compared to methadone during initial treatment phases due to the longer intervals between doses .

Case Studies and Research Findings

Several case studies have provided insights into the real-world application of this compound:

- Multisite Open-Label Study : A multisite trial evaluated the safety and efficacy of LAAM across multiple treatment centers, reporting significant reductions in illicit opioid use among participants .

- Comparative Effectiveness Research : A study comparing this compound with buprenorphine and high-dose methadone found that while all treatments reduced illicit opioid use significantly, LAAM had a higher percentage of patients achieving consecutive opioid-negative urine tests compared to low-dose methadone .

属性

Key on ui mechanism of action |

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability. |

|---|---|

CAS 编号 |

1477-40-3 |

分子式 |

C23H31NO2 |

分子量 |

353.5 g/mol |

IUPAC 名称 |

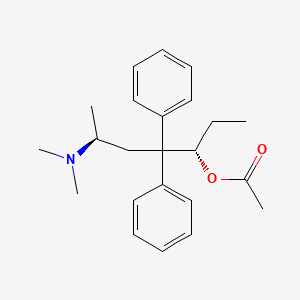

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate |

InChI |

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1 |

InChI 键 |

XBMIVRRWGCYBTQ-AVRDEDQJSA-N |

SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

手性 SMILES |

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

规范 SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

外观 |

Solid powder |

Key on ui other cas no. |

1477-40-3 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

15 mg/mL 1.79e-03 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate Acemethadone Acetylmethadol Alphacetylmethadol Amidolacetate Dimepheptanol LAAM Levo alpha Acetylmethadol Levo-alpha-Acetylmethadol Levoacetylmethadol Levomethadyl Levomethadyl Acetate Levomethadyl Acetate Hydrochloride Methadol Methadyl Acetate ORLAAM |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。